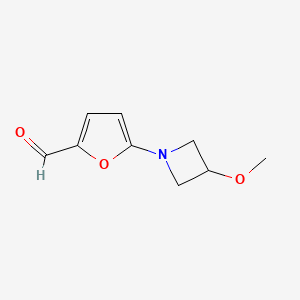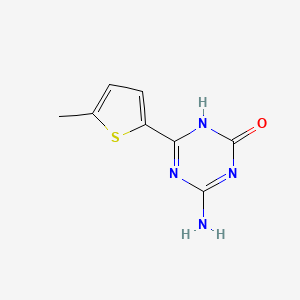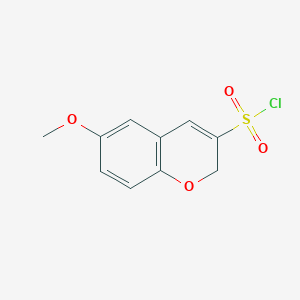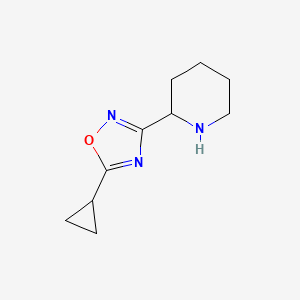
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced oxadiazole rings.
Aplicaciones Científicas De Investigación
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties and applications.
Cyclopropyl-substituted oxadiazoles: Compounds with similar cyclopropyl groups but different positions on the oxadiazole ring.
Uniqueness
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
5-cyclopropyl-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H15N3O/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7/h7-8,11H,1-6H2 |
Clave InChI |
WLDSUNRVPHIXCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=NOC(=N2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


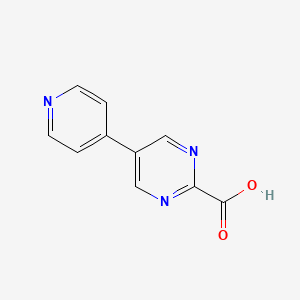
![{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
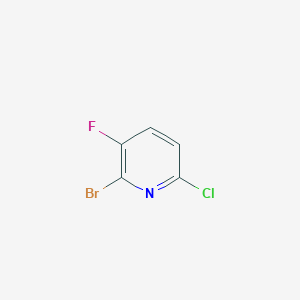

![8-Methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13163770.png)
![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
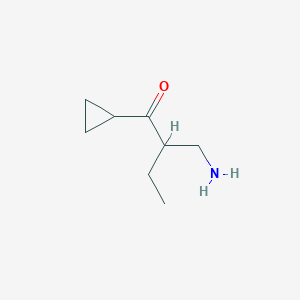


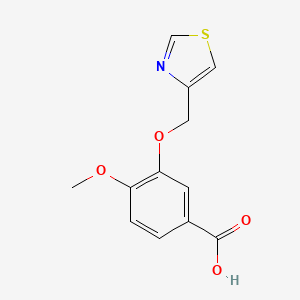
![({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
